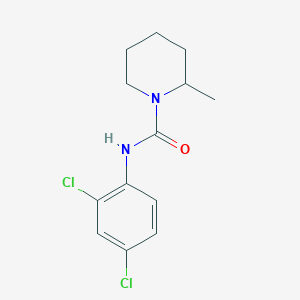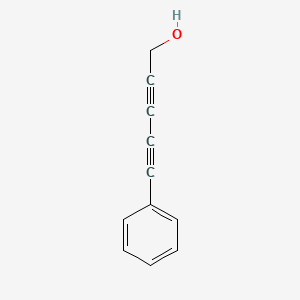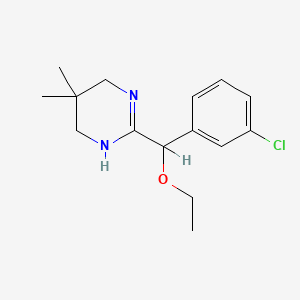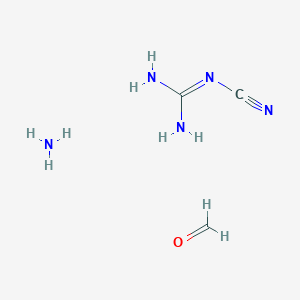
N-Cyanoguanidine--formaldehyde--ammonia (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, cyano-, polymer with ammonia and formaldehyde: is a polymeric compound formed through the reaction of guanidine, cyano-, with ammonia and formaldehyde. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, cyano-, polymer with ammonia and formaldehyde typically involves the polymerization of guanidine, cyano-, with ammonia and formaldehyde under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the polymerization process. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired polymer structure and properties.
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to initiate the polymerization process. The reaction is monitored to ensure consistent quality and yield of the polymer. The resulting polymer is then purified and processed into various forms, such as powders, granules, or solutions, depending on the intended application.
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine, cyano-, polymer with ammonia and formaldehyde undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Applications De Recherche Scientifique
Chemistry: In chemistry, guanidine, cyano-, polymer with ammonia and formaldehyde is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as polymerization and condensation.
Biology: In biological research, this polymer is used as a biocide due to its antimicrobial properties. It is effective against a wide range of microorganisms, making it valuable in medical and environmental applications.
Medicine: In medicine, the polymer is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry: In industrial applications, the polymer is used in water treatment processes to remove heavy metals and other contaminants. Its high adsorption capacity makes it an effective material for purifying water.
Mécanisme D'action
The mechanism of action of guanidine, cyano-, polymer with ammonia and formaldehyde involves its interaction with molecular targets and pathways. The polymer’s structure allows it to bind to specific molecules, altering their activity and function. For example, in antimicrobial applications, the polymer disrupts the cell membranes of microorganisms, leading to their death. In drug delivery, the polymer forms stable complexes with drugs, enhancing their stability and bioavailability.
Comparaison Avec Des Composés Similaires
- Guanidine, cyano-, polymer with ammonium chloride and formaldehyde
- Guanidine, cyano-, polymer with 1,2-ethanediamine and formaldehyde
Comparison: Guanidine, cyano-, polymer with ammonia and formaldehyde is unique due to its specific polymer structure and properties. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and application versatility. For instance, its ability to form stable complexes with drugs makes it more suitable for drug delivery applications compared to other similar polymers.
Propriétés
Numéro CAS |
34728-25-1 |
|---|---|
Formule moléculaire |
C3H9N5O |
Poids moléculaire |
131.14 g/mol |
Nom IUPAC |
azane;2-cyanoguanidine;formaldehyde |
InChI |
InChI=1S/C2H4N4.CH2O.H3N/c3-1-6-2(4)5;1-2;/h(H4,4,5,6);1H2;1H3 |
Clé InChI |
OJICZAYYHVNMRD-UHFFFAOYSA-N |
SMILES canonique |
C=O.C(#N)N=C(N)N.N |
Numéros CAS associés |
67786-29-2 34728-25-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


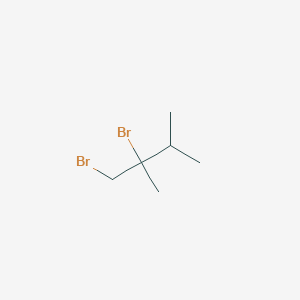
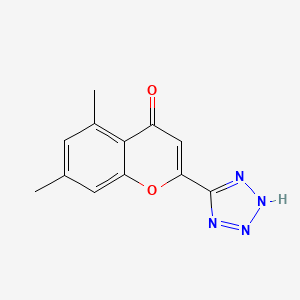
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
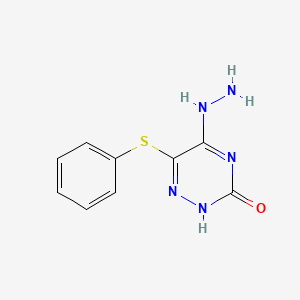
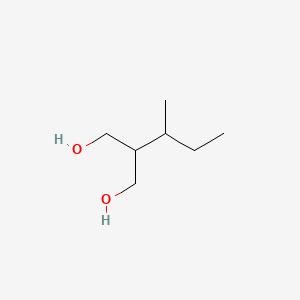
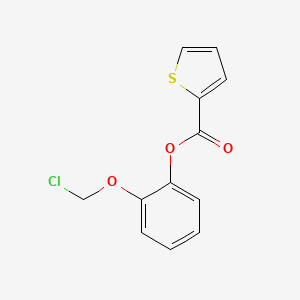

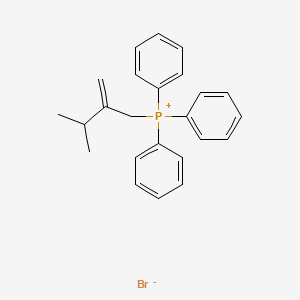
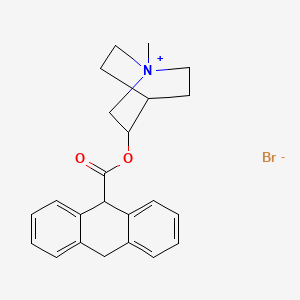

![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
